molecular formula C11H14FNO B13147920 (R)-2-(3-Fluoro-5-methoxyphenyl)pyrrolidine

(R)-2-(3-Fluoro-5-methoxyphenyl)pyrrolidine

Cat. No.: B13147920
M. Wt: 195.23 g/mol
InChI Key: QJNCUYUGHIUGLF-LLVKDONJSA-N
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Description

®-2-(3-Fluoro-5-methoxyphenyl)pyrrolidine is a chemical compound with the molecular formula C11H14FNO It is characterized by the presence of a pyrrolidine ring attached to a phenyl group substituted with a fluorine atom and a methoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-(3-Fluoro-5-methoxyphenyl)pyrrolidine typically involves the reaction of 3-fluoro-5-methoxybenzaldehyde with pyrrolidine under specific conditions. The reaction is often carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature and reaction time, are optimized to achieve high yield and purity of the compound.

Industrial Production Methods

In an industrial setting, the production of ®-2-(3-Fluoro-5-methoxyphenyl)pyrrolidine may involve large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process is scaled up to accommodate the production demands, and additional purification steps may be implemented to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

®-2-(3-Fluoro-5-methoxyphenyl)pyrrolidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The fluorine and methoxy groups on the phenyl ring can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines. Substitution reactions result in the replacement of the fluorine or methoxy groups with other functional groups.

Scientific Research Applications

®-2-(3-Fluoro-5-methoxyphenyl)pyrrolidine has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity and interactions with biological targets.

    Medicine: Research is conducted to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of ®-2-(3-Fluoro-5-methoxyphenyl)pyrrolidine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

    (S)-2-(3-Fluoro-5-methoxyphenyl)pyrrolidine: The enantiomer of the compound with similar chemical properties but different biological activity.

    3-(3-Fluoro-5-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine:

Uniqueness

®-2-(3-Fluoro-5-methoxyphenyl)pyrrolidine is unique due to its specific stereochemistry and the presence of both fluorine and methoxy groups on the phenyl ring. These features contribute to its distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications.

Properties

Molecular Formula

C11H14FNO

Molecular Weight

195.23 g/mol

IUPAC Name

(2R)-2-(3-fluoro-5-methoxyphenyl)pyrrolidine

InChI

InChI=1S/C11H14FNO/c1-14-10-6-8(5-9(12)7-10)11-3-2-4-13-11/h5-7,11,13H,2-4H2,1H3/t11-/m1/s1

InChI Key

QJNCUYUGHIUGLF-LLVKDONJSA-N

Isomeric SMILES

COC1=CC(=CC(=C1)[C@H]2CCCN2)F

Canonical SMILES

COC1=CC(=CC(=C1)C2CCCN2)F

Origin of Product

United States

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